pyrimido[4,5-c]cinnolin-1(2H)-one
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Overview
Description
Pyrimido[4,5-c]cinnolin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the class of fused pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-c]cinnolin-1(2H)-one typically involves the condensation of 4-aminocinnoline-3-carboxamide with triethyl orthoformate and acetic anhydride . This reaction yields the corresponding pyrimido[5,4-c]cinnolin-3H-4-ones. Another method involves the reaction of 4-aminocinnoline-3-carboxamide with araldehydes to produce 2-arylpyrimidocinnolines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-c]cinnolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the this compound core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) for oxidative synthesis , reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic anhydride .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which pyrimido[4,5-c]cinnolin-1(2H)-one exerts its effects is primarily through its ability to intercalate with DNA. This intercalation can disrupt the normal function of DNA, leading to cytotoxic effects in cancer cells . The compound’s structure allows it to fit between the base pairs of DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Pyrimido[4,5-c]cinnolin-1(2H)-one can be compared with other similar compounds, such as pyrimido[5,4-c]quinoline and pyrimido[5,4-c]cinnoline derivatives . These compounds share a similar fused pyrimidine structure but differ in their specific substituents and biological activities. This compound is unique due to its specific intercalating properties and potential cytotoxic effects .
List of Similar Compounds
- Pyrimido[5,4-c]quinoline
- Pyrimido[5,4-c]cinnoline
- Triazepino[7,6-c]cinnoline
Properties
CAS No. |
87954-02-7 |
---|---|
Molecular Formula |
C10H6N4O |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2H-pyrimido[4,5-c]cinnolin-1-one |
InChI |
InChI=1S/C10H6N4O/c15-10-8-6-3-1-2-4-7(6)13-14-9(8)11-5-12-10/h1-5H,(H,11,12,14,15) |
InChI Key |
FNPONNZOTXPNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N=CNC3=O)N=N2 |
Origin of Product |
United States |
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